Cas no 10017-04-6 ((R)-(+)-4-Methylmandelonitrile)

(R)-(+)-4-Methylmandelonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetonitrile, a-hydroxy-4-methyl-, (aR)-
- (2R)-2-hydroxy-2-(4-methylphenyl)acetonitrile
- (R)-(+)-4-METHYLMANDELONITRILE
- (2R)-2-(4-methylphenyl)-2-hydroxyacetonitrile
- (2R)-2-hydroxy-2-(4-methylphenyl)ethanenitrile
- (R)-(-)-2-hydroxy-2-(4-methylphenyl)acetonitrile
- (R)-()-4-Methylmandelonitrile
- (R)-2-hydroxy-2-(4-methylphenyl)acetonitrile
- (R)-2-hydroxy-2-p-tolylacetonitrile
- (R)-4-methylbenzaldehyde cyanohydrin
- 4-methyl-α-hydroxyphenylacetonitrile
- AC1Q2JKY
- AC1Q2JKZ
- I14-45761
- Benzeneacetonitrile,a-hydroxy-4-methyl-, (R)-
- Mandelonitrile, p-methyl-, D-(+)- (8CI)
- (R)-(+)-4-METHYLMANDELONITRILE 97%
- (R)-2-Hydroxy-2-(p-tolyl)acetonitrile
- 10017-04-6
- J-000060
- Benzeneacetonitrile, alpha-hydroxy-4-methyl-, (alphaR)-
- (r)-4-methylmandelonitrile
- (R)-(+)-4-Methylmandelonitrile, 97%
- DTXSID20429456
- AKOS024386624
- (R)-(+)-4-Methylmandelonitrile
-
- MDL: MFCD01321259
- Inchi: 1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1
- InChI Key: KKGXJLAWLSJRGK-VIFPVBQESA-N
- SMILES: N#C[C@@H](C1C=CC(C)=CC=1)O
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.1±0.1 g/cm3
- Melting Point: 52-58 °C (lit.)
- Boiling Point: 300.0±27.0 °C at 760 mmHg
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: 1.56
- PSA: 44.02000
- LogP: 1.55198
- Optical Activity: [α]18/D +39°, c = 1 in chloroform
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
- Solubility: Not determined
(R)-(+)-4-Methylmandelonitrile Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H312-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-37/39
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R20/21/22; R36/37/38
(R)-(+)-4-Methylmandelonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(R)-(+)-4-Methylmandelonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M220985-100mg |
(R)-(+)-4-Methylmandelonitrile |
10017-04-6 | 100mg |
$ 70.00 | 2022-06-02 | ||
TRC | M220985-500mg |
(R)-(+)-4-Methylmandelonitrile |
10017-04-6 | 500mg |
$ 275.00 | 2022-06-02 | ||
TRC | M220985-50mg |
(R)-(+)-4-Methylmandelonitrile |
10017-04-6 | 50mg |
$ 50.00 | 2022-06-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 469734-1G |
(R)-(+)-4-Methylmandelonitrile |
10017-04-6 | 97% | 1G |
¥618.13 | 2022-02-24 | |
A2B Chem LLC | AA01276-1g |
Benzeneacetonitrile, α-hydroxy-4-methyl-, (αR)- |
10017-04-6 | 97% | 1g |
$267.00 | 2024-04-20 |
(R)-(+)-4-Methylmandelonitrile Related Literature
-
Shi-Lei Sun,Tian-Qi Lu,Wen-Long Yang,Jing-Jing Guo,Xue Rui,Shi-Yun Mao,Ling-Yan Zhou,Yi-Jun Dai RSC Adv. 2016 6 15501
Additional information on (R)-(+)-4-Methylmandelonitrile
4-Methylmandelonitrile (R)-(+)-Isomer: A Comprehensive Overview
4-Methylmandelonitrile (R)-(+)-Isomer, also known by its CAS Registry Number 10017-04-6, is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound, characterized by its chiral center and nitrile group, has garnered attention due to its versatile applications and unique chemical properties. Recent advancements in synthetic methodologies and its utilization in drug discovery have further highlighted its importance in contemporary research.
The chemical structure of 4-Methylmandelonitrile (R)-(+)-Isomer consists of a cyclic ketone moiety with a methyl group substitution at the fourth position and a nitrile group attached to the benzene ring. This arrangement imparts the molecule with distinct electronic and steric properties, making it a valuable substrate for various organic transformations. The chirality of this compound is particularly noteworthy, as it plays a crucial role in its biological activity and pharmacokinetic profiles.
Recent studies have explored the synthesis of 4-Methylmandelonitrile (R)-(+)-Isomer through innovative routes, including enantioselective catalysis and asymmetric induction techniques. These methods have not only improved the yield and purity of the compound but also opened new avenues for its large-scale production. For instance, researchers have employed enantioselective organocatalysis to achieve high enantiomeric excess, which is critical for applications in pharmaceuticals where stereochemistry is paramount.
In terms of applications, 4-Methylmandelonitrile (R)-(+)-Isomer has found utility in the synthesis of bioactive molecules, including potential drug candidates. Its ability to undergo various reactions, such as Cyanohydrin formation, Michael addition, and Claisen condensation, makes it a versatile building block in organic synthesis. Recent findings have demonstrated its role in constructing complex natural product frameworks, underscoring its value in natural product synthesis.
The biological activity of 4-Methylmandelonitrile (R)-(+)-Isomer has also been a focal point of recent research. Studies have revealed that this compound exhibits potential antimicrobial, antioxidant, and anticancer activities, making it a promising candidate for drug development. For example, investigations into its interaction with cellular pathways have provided insights into its mechanism of action, paving the way for further optimization and therapeutic applications.
Moreover, the environmental impact of synthesizing and utilizing 4-Methylmandelonitrile (R)-(+)-Isomer has been increasingly considered in modern research. Green chemistry approaches, such as catalytic recycling and solvent-free reactions, have been implemented to minimize waste and enhance sustainability. These efforts align with global initiatives to promote eco-friendly chemical processes.
In conclusion, 4-Methylmandelonitrile (R)-(+)-Isomer (CAS No. 10017-04-6) stands as a testament to the progress in organic chemistry and its interdisciplinary applications. With ongoing advancements in synthesis techniques, biological evaluations, and sustainable practices, this compound continues to be a subject of intense scientific interest and practical relevance.
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